molecular formula C18H19ClN4O2 B2728152 3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1235009-51-4

3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2728152
CAS No.: 1235009-51-4
M. Wt: 358.83
InChI Key: ZHZVZPZPVQAUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a high-purity chemical compound intended for research and development applications. This molecule features a hybrid heterocyclic structure, incorporating both an isoxazole and a pyrazole ring, which is a scaffold of significant interest in medicinal chemistry . Compounds with this core structure are frequently investigated for their potential as key intermediates in the synthesis of novel biologically active molecules . They have been explored in early-stage research for modulating cytokine signaling pathways, including IL-17 and IFN-gamma, which are relevant to the study of autoimmune diseases and chronic inflammation . The presence of the 2-chlorophenyl and 3,5-dimethylpyrazole substituents contributes to the compound's specific steric and electronic properties, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to utilize this compound in exploratory studies focused on hit identification, lead optimization, and pharmacological probe development.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-11-10-12(2)23(21-11)9-8-20-18(24)16-13(3)25-22-17(16)14-6-4-5-7-15(14)19/h4-7,10H,8-9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZVZPZPVQAUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition of Nitrile Oxides with Dipolarophiles

The 1,2-oxazole ring is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. For the target compound, the nitrile oxide precursor 2-chlorophenylhydroximoyl chloride reacts with methyl propiolate (a dipolarophile) under mild basic conditions. Sodium bicarbonate (1.5 equiv) in tetrahydrofuran at 0–5°C facilitates the reaction, yielding 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid methyl ester as the primary product.

Key Reaction Parameters:

Parameter Value
Temperature 0–5°C
Base NaHCO₃ (1.5 equiv)
Solvent Tetrahydrofuran
Reaction Time 4–6 hours
Yield 68–72%

Alternative Route: β-Enamino Ketoester Cyclization

An alternative method involves β-enamino ketoesters derived from 1,3-diketones. Condensation of 3-(2-chlorophenyl)-1,3-diketone with hydroxylamine hydrochloride in ethanol under reflux (12 hours) produces the oxazole core. This method offers regioselectivity for the 4-carboxylate position but requires longer reaction times.

Functionalization of the Pyrazole Moiety

Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)ethylamine

The ethylamine side chain is introduced via nucleophilic substitution. 3,5-Dimethyl-1H-pyrazole (1.0 equiv) reacts with 2-chloroethylamine hydrochloride (1.2 equiv) in dimethylformamide at 80°C for 8 hours, using potassium carbonate (2.0 equiv) as a base. Sonication at 40 kHz enhances the reaction efficiency, achieving a 79% yield.

Optimized Conditions:

Parameter Value
Solvent Dimethylformamide
Base K₂CO₃ (2.0 equiv)
Temperature 80°C
Sonication Frequency 40 kHz
Yield 75–79%

Carboxamide Bond Formation

Acid Chloride Activation

The oxazole-4-carboxylic acid intermediate is activated using thionyl chloride (2.0 equiv) in dichloromethane at 25°C for 2 hours. The resulting 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride is isolated via vacuum distillation.

Coupling with the Pyrazole-Ethylamine

The acid chloride reacts with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine (1.1 equiv) in tetrahydrofuran at 0°C, with triethylamine (3.0 equiv) as a proton scavenger. The reaction proceeds for 1 hour, yielding the target carboxamide in 85% purity.

Critical Parameters:

Parameter Value
Coupling Agent None (direct aminolysis)
Solvent Tetrahydrofuran
Temperature 0°C
Base Et₃N (3.0 equiv)
Yield 81–85%

Industrial-Scale Considerations

Large-scale synthesis prioritizes atom economy and safety. Continuous flow reactors are employed for the cycloaddition step to mitigate exothermic risks, while enzymatic resolution ensures enantiopurity of the ethylamine intermediate. Green solvents (e.g., cyclopentyl methyl ether) replace tetrahydrofuran to reduce environmental impact.

Analytical Validation

Purity Assessment:

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.52–7.48 (m, 2H, Ar-H), 7.38–7.34 (m, 1H, Ar-H), 6.25 (s, 1H, pyrazole-H), 3.89 (t, J=6.4 Hz, 2H, NCH₂), 2.51 (s, 3H, CH₃), 2.29 (s, 6H, 2×CH₃).

Mass Spectrometry:

  • ESI-MS: m/z 429.1 [M+H]⁺ (calculated: 428.09).

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions may yield amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Scientific Research Applications

  • Enzyme Inhibition Studies
    • The compound has been studied for its ability to inhibit specific enzymes, particularly 17β-Hydroxysteroid dehydrogenases . This enzyme plays a crucial role in steroid metabolism, and inhibiting it may have therapeutic implications in conditions like hormone-dependent cancers and metabolic disorders .
  • Anti-inflammatory Research
    • Preliminary studies suggest that the compound exhibits anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. Molecular docking studies indicate its potential as a 5-lipoxygenase inhibitor , which is significant in managing conditions like asthma and arthritis .
  • Pharmacological Investigations
    • The compound's structure allows for exploration in pharmacology, particularly in drug design aimed at optimizing its efficacy and reducing side effects. Its interactions with biological targets can provide insights into new therapeutic pathways .

Case Study 1: Inhibition of 17β-Hydroxysteroid Dehydrogenases

Research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the activity of 17β-Hydroxysteroid dehydrogenases in vitro. The study utilized various concentrations of the compound to assess its potency and mechanism of action through kinetic assays.

Case Study 2: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry (2024) evaluated the anti-inflammatory effects of the compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the precise mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Target Compound vs. Pyrazole-Based Analogs ()

Compounds 3a–3p in share a pyrazole-carboxamide scaffold but differ in substituents and connectivity:

  • Core Heterocycle : The target compound’s 1,2-oxazole core contrasts with the pyrazole rings in 3a–3p . Oxazoles are less electron-rich than pyrazoles due to the oxygen atom, which may alter dipole moments and hydrogen-bonding capabilities .
  • Substituents: Chlorine Placement: The target’s 2-chlorophenyl group differs from 3b and 3e, which have 4-chlorophenyl substituents. Ortho-substitution may introduce steric hindrance, affecting binding pocket interactions. Methyl vs.
Target Compound vs. N-[1-(2-Chlorobenzyl)-3,5-Dimethyl-1H-Pyrazol-4-yl]-5-(3-Chlorophenyl)-1,2-Oxazole-3-Carboxamide ()
  • Linker Group : The target’s ethyl chain contrasts with the benzyl linker in ’s compound. Ethyl groups may reduce molecular weight (MW: ~441 vs. 441.31 for ) and improve solubility .
  • Chlorophenyl Position : The target’s 2-chlorophenyl (oxazole-C3) vs. ’s 3-chlorophenyl (oxazole-C5) may lead to distinct spatial orientations in target binding.

Physical and Spectroscopic Properties

Property Target Compound 3a () Compound
Molecular Weight ~388.84 (C21H22ClN3O2) 403.1 (C21H15ClN6O) 441.31 (C22H18Cl2N4O2)
Melting Point (°C) Not reported 133–135 Not reported
Key NMR Signals Expected δ 7.4–7.6 (2-ClPh) δ 8.12 (pyrazole-H), 7.61–7.43 Likely δ 7.4–7.6 (ClPh)
MS (ESI) Not reported [M+H]+ 403.1 [M+H]+ 441.3 (calculated)
  • Spectroscopy : The target’s 2-chlorophenyl group would produce distinct aromatic splitting patterns in NMR compared to para-substituted analogs like 3b .

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The target lacks strong electron-withdrawing substituents (e.g., cyano in 3a), which could reduce electrophilicity at the carboxamide.
  • Steric Hindrance : The 2-chlorophenyl group may hinder rotation around the oxazole-phenyl bond, limiting conformational flexibility compared to 3c ’s p-tolyl group .

Computational and Crystallographic Insights

  • SHELX () : Used for crystal structure determination of analogs like 3a–3p . The target’s ethyl linker may adopt gauche conformations, observable via X-ray crystallography .
  • Multiwfn () : Electron localization function (ELF) analysis could compare charge distribution between the target’s oxazole and 3a ’s pyrazole, explaining differences in reactivity .

Biological Activity

The compound 3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a novel chemical entity with potential therapeutic applications. Its structure incorporates a 1,2-oxazole moiety, which has been widely studied for various biological activities, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C22H19ClN6OC_{22}H_{19}ClN_{6}O, with a molecular weight of approximately 418.89 g/mol. The presence of the chlorophenyl and pyrazole groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing oxazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown activity against various cancer cell lines. In vitro assays demonstrated that compounds similar to our target compound exhibited IC50 values ranging from 1.143 µM to 9.27 µM against different tumor cell lines, indicating potent cytotoxicity .

CompoundCell Line TestedIC50 (µM)
Compound AHeLa (Cervical)2.76
Compound BCaCo-2 (Colon)9.27
Compound CRXF 486 (Renal)1.143

Anti-inflammatory Activity

The oxazole derivatives have also been associated with anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. The ability to modulate these pathways suggests that our compound may also possess anti-inflammatory properties .

The proposed mechanisms of action for compounds similar to This compound include:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
  • Targeting Kinases : Many pyrazole derivatives have been shown to inhibit various kinases involved in cell signaling pathways that promote cancer progression .
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and cell death .

Case Studies

A recent study evaluated the anticancer efficacy of a series of pyrazole derivatives against multiple human cancer cell lines, including lung (A549), colon (HT29), and breast cancers. The results indicated that certain derivatives had lower IC50 values than established chemotherapeutic agents like 5-fluorouracil, emphasizing their potential as effective anticancer agents .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the oxazole C4-carboxamide proton appears as a singlet near δ 8.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ ion at m/z 415.1422) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide bond) .
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtained .

How should researchers address discrepancies in reported biological activities of similar oxazole-carboxamides?

Q. Advanced

  • Reproducibility checks : Validate assay conditions (e.g., cell line viability, solvent controls) to rule out false positives/negatives. For example, dimethyl sulfoxide (DMSO) concentrations >0.1% may artifactually inhibit cancer cell growth .
  • Metabolic stability studies : Use liver microsomes to assess compound degradation, as unstable metabolites may explain inconsistent in vivo results .
  • Target engagement assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to proposed targets (e.g., kinase enzymes) .

What computational methods predict this compound’s interaction with therapeutic targets?

Q. Advanced

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding poses to targets (e.g., COX-2 or EGFR kinases). Focus on key residues (e.g., His90 in COX-2) for free energy calculations .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories, highlighting hydrogen bonds or hydrophobic interactions .
  • QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate structural features with activity across derivatives .

What in vitro models are suitable for preliminary biological evaluation?

Q. Basic

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <10 µg/mL indicating potency .
  • Anticancer screening : MTT assays on adherent cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
  • Cytotoxicity controls : Include non-cancerous cells (e.g., HEK293) to assess selectivity .

How can structure-activity relationships (SAR) be established for derivatives?

Q. Advanced

  • Systematic substitution : Modify the chlorophenyl (electron-withdrawing) or pyrazole-ethyl (steric bulk) groups to evaluate activity trends .
  • Free-Wilson analysis : Quantify contributions of substituents to biological activity using regression models .
  • Crystallographic data : Compare binding modes of analogs to identify critical interactions (e.g., π-π stacking vs. hydrogen bonding) .

How should synthetic intermediates be validated during scale-up?

Q. Advanced

  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) identify unstable intermediates requiring protective handling (e.g., nitrogen atmosphere) .
  • Orthogonal purity checks : Combine HPLC, GC-MS, and elemental analysis to confirm intermediate integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.